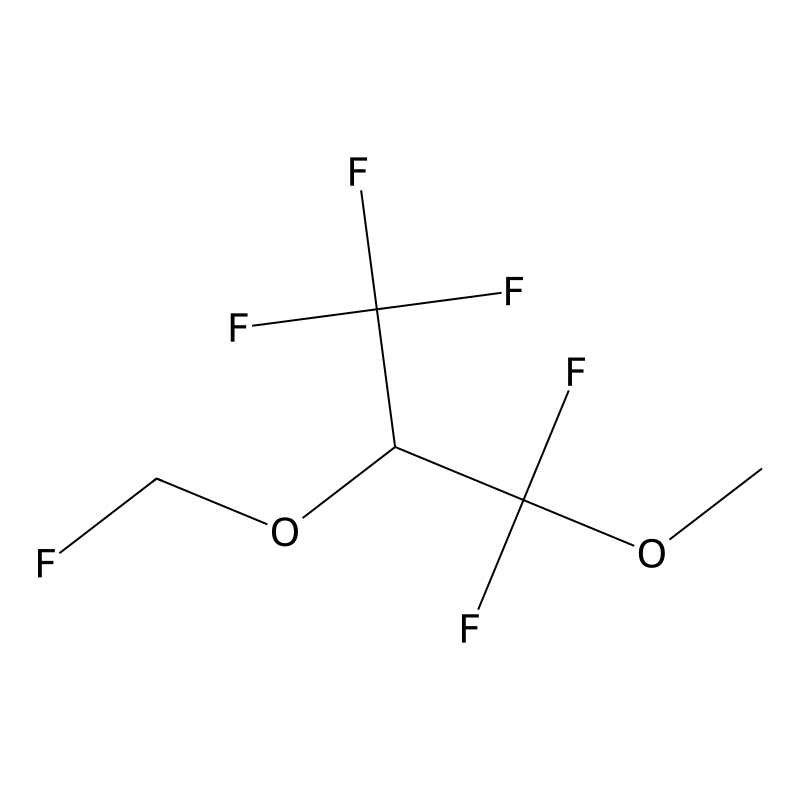

1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as a fluorinated derivative: The compound's structure suggests it could be a fluorinated derivative of the anesthetic sevoflurane. Sevoflurane is a potent inhalational anesthetic commonly used in surgery and other medical procedures . Fluorination is a technique often used in medicinal chemistry to modify the properties of drugs, such as improving their potency or pharmacokinetics . However, there is no research available to confirm if 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane has any anesthetic properties or is being investigated for such applications.

Use as a research chemical: It is possible that 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane is being used in scientific research for purposes other than as a drug candidate. Some vendors supply the compound, indicating potential research applications but do not provide details .

1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane is a fluorinated organic compound with the molecular formula . This compound features a unique structure characterized by five fluorine atoms and two methoxy groups attached to a propane backbone. Its significant fluorination contributes to its distinctive chemical properties, including enhanced stability and altered reactivity compared to non-fluorinated analogs. The compound is known for its applications in various fields, including pharmaceuticals and materials science.

The chemical reactivity of 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane primarily involves nucleophilic substitutions and eliminations due to the presence of the fluorine atoms. These reactions can lead to the formation of various derivatives by reacting with nucleophiles such as amines or alcohols. Additionally, the compound can undergo hydrolysis under specific conditions, resulting in the release of fluorinated alcohols.

Research indicates that 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane exhibits biological activity linked to its structural features. It has been identified as a chiral degradation product of sevoflurane, an anesthetic agent. Studies suggest that it may interact with biological targets through its fluorine atoms, potentially influencing its pharmacological profile and toxicity . Its unique structure allows for efficient enantiodiscrimination in certain analytical applications .

The synthesis of 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane typically involves several steps:

- Fluorination: Starting materials such as methanol are reacted with fluorinated alkenes under controlled conditions to introduce fluorine atoms.

- Methoxylation: The introduction of methoxy groups can be achieved through reactions involving methanol and suitable catalysts.

- Purification: The final product is purified through distillation or chromatography to isolate the desired compound from by-products.

These methods highlight the complexity and specificity required in synthesizing this fluorinated compound.

1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane has various applications:

- Pharmaceuticals: Used as a building block in drug synthesis due to its unique reactivity.

- Anesthetics: As a degradation product of sevoflurane, it may have implications in anesthetic research.

- Chemical Intermediates: Utilized in the production of other fluorinated compounds for industrial applications.

Interaction studies have shown that 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane can engage with various molecular targets due to its electronegative fluorine atoms. These interactions can influence both its biological activity and chemical behavior in synthetic pathways . Further research is needed to fully elucidate its mechanisms of action and potential therapeutic effects.

Several compounds share structural similarities with 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane | C4H3F7O | Contains one more fluorine atom and an additional carbon |

| 1-Fluoro-2-(methoxymethyl)benzene | C9H11F | Aromatic structure with different reactivity |

| 2-(Fluoromethoxy)propane | C4H9F | Simpler structure with fewer fluorine substitutions |

These compounds illustrate the diversity within the class of fluorinated ethers and highlight the unique characteristics of 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane due to its specific arrangement of functional groups and fluorine atoms.

Molecular Geometry and Stereochemical Features

The molecular geometry of 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane is characterized by significant stereochemical complexity due to the presence of a chiral center at the carbon bearing both the fluoromethoxy and methoxy substituents [16]. The compound exists as two enantiomers, designated as R and S configurations, with the levorotatory enantiomer possessing the R-configuration and the dextrorotatory enantiomer having the S-configuration [16].

Structural analysis through X-ray crystallography has revealed that the compound adopts multiple conformations in solution [27]. Density functional theory calculations using the B3LYP/6-31G* basis set have demonstrated that the molecule predominantly exists in six conformational states in solution [27]. The presence of multiple fluorine atoms and ether linkages creates significant steric and electronic effects that influence the molecular geometry and conformational preferences [27].

The stereochemical properties of this compound have been extensively studied using various analytical techniques. The separation of enantiomers has been achieved through capillary gas chromatography using heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin as a chiral selector, yielding an exceptional separation factor of 4.1 at 30°C [16]. This high separation factor indicates significant stereochemical differentiation between the enantiomers [16].

| Stereochemical Property | Value | Reference |

|---|---|---|

| Separation Factor (α) | 4.1 at 30°C | [16] |

| Configuration of Levorotatory Enantiomer | R | [16] |

| Configuration of Dextrorotatory Enantiomer | S | [16] |

| Number of Predominant Conformations | 6 | [27] |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy has provided detailed structural information for 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane. The fluorine-19 nuclear magnetic resonance spectrum reveals characteristic chemical shifts for the different fluorine environments within the molecule [11]. The compound exhibits complex fluorine chemical shifts with the trifluoromethyl group appearing at approximately 11.89 ppm, while the difluoromethylene fluorines appear at 2.95 ppm and 0.80 ppm respectively [11]. The fluoromethoxy fluorine resonates at -69.26 ppm [11].

The nuclear magnetic resonance spectroscopic analysis has been particularly valuable for enantiodiscrimination studies. When analyzed in the presence of cyclodextrin derivatives, the compound shows significant enantiomeric differentiation in both proton and fluorine nuclear magnetic resonance spectra [9] [11]. The use of silylated-acetylated cyclodextrins as chiral solvating agents has enabled the observation of distinct chemical shift differences between enantiomers [9].

Vibrational circular dichroism spectroscopy has been employed to determine the absolute configuration of the compound [27]. Experimental absorption and vibrational circular dichroism spectra in the 2000-900 cm⁻¹ region have been compared with theoretical predictions obtained from density functional theory calculations [27]. This comparison confirmed that the positive enantiomer possesses the S-configuration [27].

Mass spectrometry analysis provides characteristic fragmentation patterns for the compound. The molecular ion peak appears at m/z 212.027, corresponding to the molecular weight of the compound [4]. Predicted collision cross section values have been calculated for various adduct ions, with the protonated molecular ion [M+H]⁺ showing a predicted collision cross section of 135.3 Ų [4].

| Spectroscopic Technique | Key Observations | Reference |

|---|---|---|

| ¹⁹F Nuclear Magnetic Resonance | CF₃: 11.89 ppm; CF₂: 2.95, 0.80 ppm; OCF: -69.26 ppm | [11] |

| Vibrational Circular Dichroism | Confirms S-configuration for (+)-enantiomer | [27] |

| Mass Spectrometry | Molecular ion at m/z 212.027 | [4] |

| Collision Cross Section | [M+H]⁺: 135.3 Ų | [4] |

Thermodynamic Properties and Reactivity Profiling

The thermodynamic properties of 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane are influenced by its highly fluorinated nature and the presence of ether linkages. The compound exhibits enhanced thermal stability compared to non-fluorinated analogs due to the strong carbon-fluorine bonds [2]. The presence of multiple fluorine atoms contributes to the compound's distinctive physicochemical properties, including high thermal stability and altered reactivity patterns [2].

The chemical stability of the compound has been characterized under various conditions. The compound remains stable under normal handling and storage conditions, but thermal decomposition can occur under extreme conditions [14]. When subjected to thermal stress, the compound may decompose to produce carbon oxides and hydrogen fluoride [14]. The decomposition temperature and specific thermal degradation pathways have been documented in safety data sheets [14].

Reactivity profiling indicates that the compound primarily undergoes nucleophilic substitution and elimination reactions due to the presence of fluorine atoms . The compound can react with nucleophiles such as amines or alcohols to form various derivatives . Additionally, hydrolysis reactions can occur under specific conditions, resulting in the formation of fluorinated alcohols .

The compound's interaction with various molecular targets has been studied, revealing that the electronegative fluorine atoms can influence both biological activity and chemical behavior in synthetic pathways . The difference in Gibbs free energy for the complexation of enantiomers with cyclodextrin derivatives has been determined to be approximately 5.7 kJ/mol at 30°C [17].

| Thermodynamic Property | Value | Reference |

|---|---|---|

| Molecular Weight | 212.091 g/mol | [1] |

| Thermal Stability | Enhanced due to C-F bonds | [2] |

| Decomposition Products | Carbon oxides, hydrogen fluoride | [14] |

| Gibbs Free Energy Difference (Enantiomer Complexation) | 5.7 kJ/mol at 30°C | [17] |